

The Pharmacokinetic Profile of Darolutamide: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pharmacokinetic profile of darolutamide, a potent androgen receptor inhibitor. It is important to note that "Darolutamide-d4" is the deuterated form of darolutamide.[1][2] Deuterated compounds are frequently used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of the non-deuterated active drug in biological samples.[1] As such, a full, independent pharmacokinetic profile for Darolutamide-d4 is not the subject of extensive study; rather, the focus is on the pharmacologically active compound, darolutamide.

Darolutamide is a nonsteroidal antiandrogen medication used in the treatment of non-metastatic castration-resistant prostate cancer.[3] It functions by competitively inhibiting androgen receptors, which in turn hinders the growth of prostate cancer cells.[4][5] This guide details the absorption, distribution, metabolism, and excretion of darolutamide, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Absorption

Darolutamide is absorbed gradually after oral administration, with peak plasma concentrations being reached approximately 4 hours after a single 600 mg dose.[3][4] The absolute



bioavailability of a 300 mg darolutamide tablet is about 30% when taken in a fasted state.[4][6] [7] However, co-administration with food significantly increases its bioavailability by 2.0 to 2.5-fold.[3][4][5] Steady-state concentrations of the drug are typically achieved within 2 to 5 days of repeated dosing with food.[3][4]

Parameter	Value	Condition
Time to Peak Plasma Concentration (Tmax)	~4 hours	Single 600 mg oral dose[3][4]
3-5 hours	Fasted state[4][5]	
3-8 hours	Fed state[4][5]	_
Absolute Bioavailability	~30%	Single 300 mg tablet, fasted[4] [6][7]
60-75%	With food[6][7]	
Effect of Food	2.0 to 2.5-fold increase in bioavailability	Co-administration with food[3] [4][5]
Time to Steady State	2-5 days	Repeated dosing with food[3] [4]
Steady-State Peak Plasma Concentration (Cmax)	~4.79 mg/L	600 mg twice daily dose[4]
Area Under the Curve (AUC 0-12h)	~52.82 h•μg/mL	600 mg twice daily dose[4]

Distribution

Following intravenous administration, the apparent volume of distribution of darolutamide is 119 L.[3][4][5] Darolutamide exhibits high plasma protein binding at 92%, with the primary binding protein being albumin.[3][5] Its main active metabolite, keto-darolutamide, is even more extensively bound to plasma proteins at 99.8%.[3][5] Despite its distribution, darolutamide has been shown to have negligible penetration across the blood-brain barrier in both mice and humans.[3]

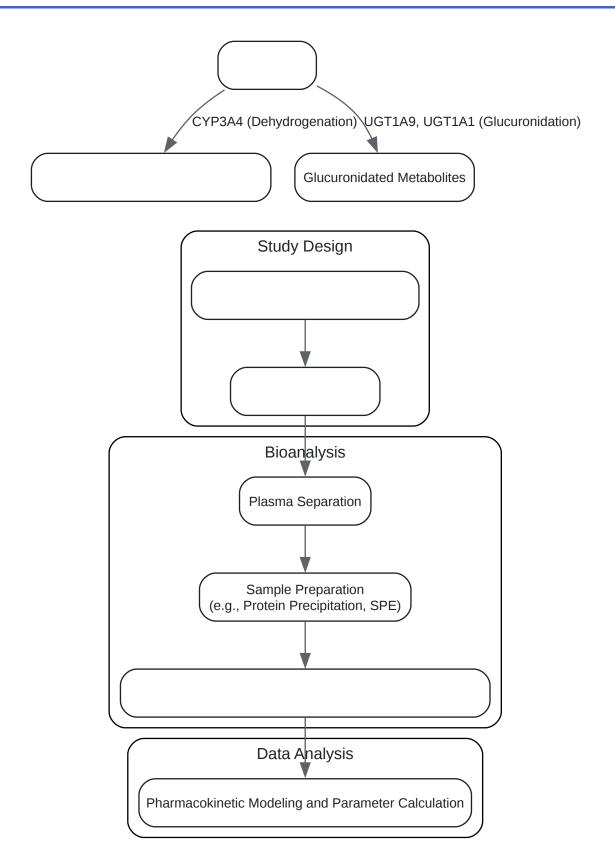


Parameter	Value
Apparent Volume of Distribution (Vd)	119 L
Plasma Protein Binding (Darolutamide)	92% (mainly to albumin)[3][5]
Plasma Protein Binding (Keto-darolutamide)	99.8% (mainly to albumin)[3][5]

Metabolism

Darolutamide is primarily metabolized in the liver. The main metabolic pathway is dehydrogenation to form the active metabolite, keto-darolutamide, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[3][5] Additionally, darolutamide undergoes glucuronidation mediated by the enzymes UGT1A9 and UGT1A1.[3][5] The plasma concentration of keto-darolutamide is found to be approximately two times higher than that of the parent drug.[5]





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